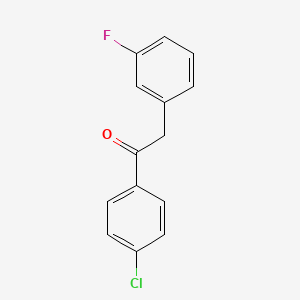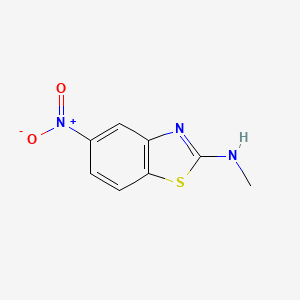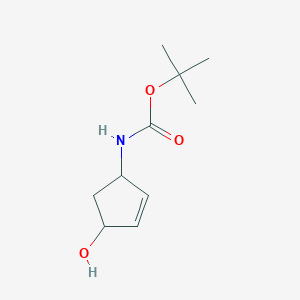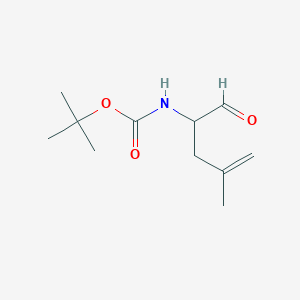
tert-butyl N-(4-methyl-1-oxopent-4-en-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-(4-methyl-1-oxopent-4-en-2-yl)carbamate is an organic compound with a complex structure that includes a tert-butyl group, a methyl group, and a carbamate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-methyl-1-oxopent-4-en-2-ylcarbamate typically involves the reaction of tert-butyl carbamate with 4-methyl-1-oxopent-4-en-2-yl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Types of Reactions:
Oxidation: tert-butyl N-(4-methyl-1-oxopent-4-en-2-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or ureas.
Wissenschaftliche Forschungsanwendungen
tert-butyl N-(4-methyl-1-oxopent-4-en-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl 4-methyl-1-oxopent-4-en-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Comparison: tert-butyl N-(4-methyl-1-oxopent-4-en-2-yl)carbamate is unique due to its specific structure and functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and applications, making it a valuable compound for targeted research and industrial applications.
Eigenschaften
Molekularformel |
C11H19NO3 |
|---|---|
Molekulargewicht |
213.27 g/mol |
IUPAC-Name |
tert-butyl N-(4-methyl-1-oxopent-4-en-2-yl)carbamate |
InChI |
InChI=1S/C11H19NO3/c1-8(2)6-9(7-13)12-10(14)15-11(3,4)5/h7,9H,1,6H2,2-5H3,(H,12,14) |
InChI-Schlüssel |
RVOIREFTVREURB-UHFFFAOYSA-N |
SMILES |
CC(=C)CC(C=O)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(=C)CC(C=O)NC(=O)OC(C)(C)C |
Sequenz |
X |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


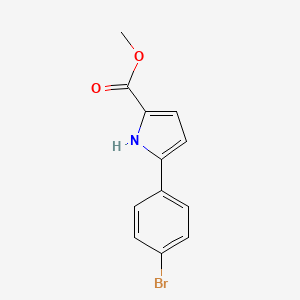



![(1-Benzo[1,3]dioxol-5-ylmethylpiperidin-4-yl)methanol](/img/structure/B1648472.png)

![2-(1,4-Diazepan-1-yl)benzo[d]oxazole](/img/structure/B1648478.png)

![4-Piperidinemethanamine, 1-[(tetrahydro-2H-pyran-4-yl)methyl]-](/img/structure/B1648492.png)

![3,3-Dibromo-4-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1648496.png)
